3-(3-Fluorophenyl)oxolan-3-ol
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Overview
Description
3-(3-Fluorophenyl)oxolan-3-ol is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers. The compound features a fluorophenyl group attached to the oxolane ring, making it a fluorinated aromatic compound. This structural motif is significant in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)oxolan-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluorobenzaldehyde and ethylene oxide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Procedure: The 3-fluorobenzaldehyde undergoes a nucleophilic addition with ethylene oxide, followed by cyclization to form the oxolane ring.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.
Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)oxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Fluorophenyl ketones or carboxylic acids.
Reduction: Saturated oxolane derivatives.
Substitution: Various substituted fluorophenyl oxolanes.
Scientific Research Applications
3-(3-Fluorophenyl)oxolan-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in drug discovery and development, particularly in designing fluorinated pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)oxolan-3-ol involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity and specificity towards these targets. The oxolane ring provides structural stability and influences the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
3-(4-Fluorophenyl)oxolan-3-ol: Similar structure but with the fluorine atom at the para position.
3-(3-Chlorophenyl)oxolan-3-ol: Similar structure with a chlorine atom instead of fluorine.
3-(3-Bromophenyl)oxolan-3-ol: Similar structure with a bromine atom instead of fluorine.
Uniqueness
3-(3-Fluorophenyl)oxolan-3-ol is unique due to the presence of the fluorine atom at the meta position, which influences its electronic properties and reactivity. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable scaffold in medicinal chemistry.
Properties
IUPAC Name |
3-(3-fluorophenyl)oxolan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c11-9-3-1-2-8(6-9)10(12)4-5-13-7-10/h1-3,6,12H,4-5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXWHPJPZLWRIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(C2=CC(=CC=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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